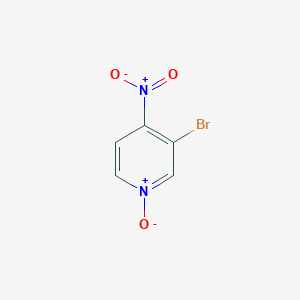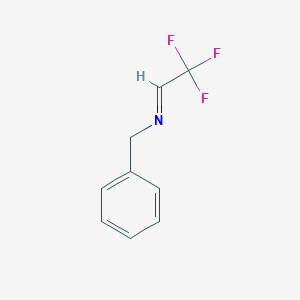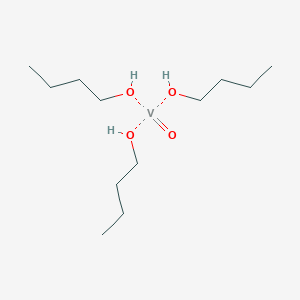
Tributoxyoxovanadium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributoxyoxovanadium (TBV) is a vanadium-containing compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. TBV is a coordination complex that is synthesized by the reaction of vanadyl sulfate with tributyl phosphate.
Mécanisme D'action
The mechanism of action of Tributoxyoxovanadium is not fully understood, but it is believed to act through various pathways such as the activation of insulin signaling pathways, inhibition of protein tyrosine phosphatases, and modulation of redox signaling pathways. Tributoxyoxovanadium has also been shown to inhibit the activity of enzymes such as tyrosinase and phospholipase A2.
Effets Biochimiques Et Physiologiques
Tributoxyoxovanadium has been shown to have various biochemical and physiological effects such as the activation of insulin signaling pathways, inhibition of protein tyrosine phosphatases, and modulation of redox signaling pathways. Tributoxyoxovanadium has also been shown to improve glucose uptake and utilization in cells, reduce oxidative stress, and increase antioxidant enzyme activity. Tributoxyoxovanadium has also been shown to induce apoptosis in cancer cells and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Tributoxyoxovanadium has several advantages for lab experiments such as its stability in organic solvents, ease of synthesis, and availability. However, Tributoxyoxovanadium also has limitations such as its low solubility in water, which makes it difficult to study its effects in aqueous environments. Tributoxyoxovanadium also has a short half-life in vivo, which makes it difficult to study its long-term effects.
Orientations Futures
Tributoxyoxovanadium has several potential future directions for research such as the development of more stable derivatives of Tributoxyoxovanadium, the study of its effects in aqueous environments, and the exploration of its potential therapeutic applications in other diseases such as cardiovascular diseases and inflammatory diseases. Tributoxyoxovanadium also has potential applications in the field of nanotechnology due to its unique chemical properties. Overall, Tributoxyoxovanadium has great potential for future research and development in the field of medicine and nanotechnology.
Méthodes De Synthèse
Tributoxyoxovanadium is synthesized by the reaction of vanadyl sulfate with tributyl phosphate. The reaction is carried out in a solvent such as ethanol or methanol. The resulting product is a yellow-orange powder that is soluble in organic solvents such as chloroform and dichloromethane. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.
Applications De Recherche Scientifique
Tributoxyoxovanadium has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative diseases. Tributoxyoxovanadium has been shown to have insulin-mimetic properties, which makes it a potential candidate for the treatment of diabetes. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Tributoxyoxovanadium has also been studied for its neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Numéro CAS |
1801-76-9 |
|---|---|
Nom du produit |
Tributoxyoxovanadium |
Formule moléculaire |
C12H27O4V |
Poids moléculaire |
289.31 g/mol |
Nom IUPAC |
butan-1-ol;oxovanadium |
InChI |
InChI=1S/3C4H10O.O.V/c3*1-2-3-4-5;;/h3*5H,2-4H2,1H3;; |
Clé InChI |
HOSWWCXKPVMNEC-UHFFFAOYSA-N |
SMILES |
CCCCO.CCCCO.CCCCO.O=[V] |
SMILES canonique |
CCCCO.CCCCO.CCCCO.O=[V] |
Autres numéros CAS |
1801-76-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



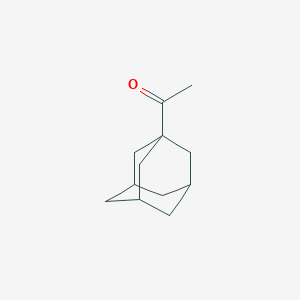
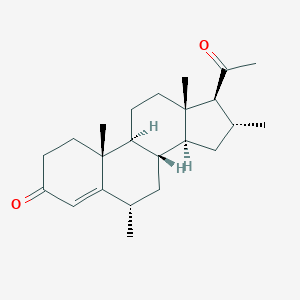
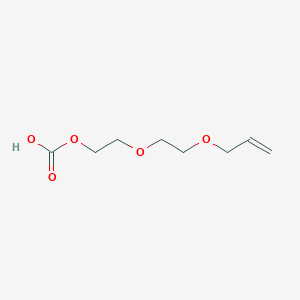
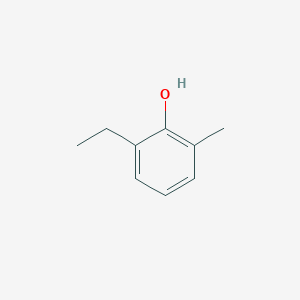

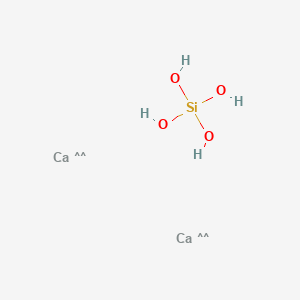
![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)
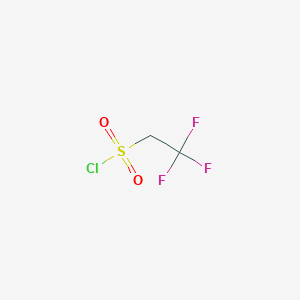
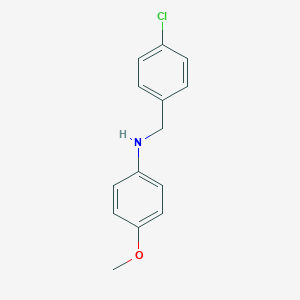
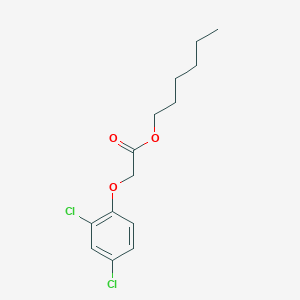
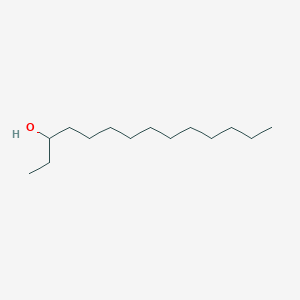
![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)
